molecular formula C22H19N5O2 B2945253 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea CAS No. 942002-04-2

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

Cat. No.: B2945253
CAS No.: 942002-04-2
M. Wt: 385.427
InChI Key: RYVJLFJBXVEKBE-LHLOQNFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea is a synthetic organic compound featuring a quinazolinone core scaffold. The quinazolinone structure is a privileged motif in medicinal chemistry, known for its diverse biological activities. Researchers are particularly interested in novel quinazolinone derivatives like this one due to their potential in drug discovery. Quinazolinone derivatives have been extensively studied and reported in scientific literature to exhibit a broad spectrum of pharmacological properties. These include, but are not limited to, antimicrobial activity against various bacterial strains , as well as anti-inflammatory and antitumor effects . The structural framework is also recognized for its role in inhibiting key enzymes. For instance, some 4-aminoquinazoline analogs are established as potent inhibitors of the epidermal growth factor receptor (EGFR), which is a critical target in oncology research . The specific substitution pattern of this compound—incorporating a benzyl urea group and a pyridinylmethyl side chain—may be designed to modulate its affinity and selectivity towards such biological targets. This compound is presented as a key intermediate or novel chemical entity for researchers in the fields of organic chemistry and drug discovery. It is intended for use in building chemical libraries for high-throughput screening , investigating structure-activity relationships (SAR), and exploring new mechanisms of action. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

942002-04-2

Molecular Formula

C22H19N5O2

Molecular Weight

385.427

IUPAC Name

1-benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C22H19N5O2/c28-21(24-14-16-7-2-1-3-8-16)26-20-18-10-4-5-11-19(18)25-22(29)27(20)15-17-9-6-12-23-13-17/h1-13H,14-15H2,(H2,24,26,28)

InChI Key

RYVJLFJBXVEKBE-LHLOQNFPSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CN=CC=C4

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea involves several steps. One common method includes the reaction of benzylamine with a quinazoline derivative under specific conditions. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and efficiency .

Chemical Reactions Analysis

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea can be compared with other quinazoline derivatives such as:

Biological Activity

1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea is a member of the quinazoline derivative family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of this compound is C22H19N5O2C_{22}H_{19}N_{5}O_{2}, with a molecular weight of 385.427 g/mol. The compound's structure includes a quinazoline core, which is known for its biological significance.

PropertyValue
CAS Number942002-04-2
Molecular FormulaC22H19N5O2
Molecular Weight385.427 g/mol
IUPAC NameThis compound

The mechanism of action for this compound involves its interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors. Ongoing research aims to elucidate the precise pathways and targets involved in its biological effects.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives, including this compound, possess significant antimicrobial properties. A comparative analysis of various derivatives indicates that these compounds exhibit superior antibacterial activity compared to antifungal effects.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of quinazoline derivatives, it was found that several synthesized compounds demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that specific substituents on the phenyl ring significantly influenced antibacterial efficacy.

CompoundMIC (µg/mL)Activity Type
Compound A0.5Antibacterial
Compound B1.0Antifungal
1-Benzyl...0.75Antibacterial

Anticancer Activity

The anticancer potential of quinazoline derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of signaling pathways.

Research Findings

A review highlighted the anticancer activity of quinazoline derivatives, showing that they can inhibit tumor growth in vitro and in vivo models. The compound's ability to interact with key cellular targets makes it a promising candidate for further development as an anticancer agent.

Q & A

Q. What are the recommended synthetic routes for 1-Benzyl-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Quinazolinone Core Formation: Cyclocondensation of anthranilic acid derivatives with pyridinylmethyl-substituted reagents under reflux conditions using acetic acid as a catalyst .

Urea Linkage Introduction: React the quinazolinone intermediate with benzyl isocyanate via nucleophilic substitution. Microwave-assisted synthesis (e.g., 100–150 W, 80–120°C) significantly reduces reaction time compared to conventional heating .

Optimization: Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometric ratios (1:1.2 for quinazolinone:isocyanate) to improve yields .

Q. What analytical techniques are critical for characterizing this compound and validating purity?

Methodological Answer:

  • Structural Confirmation: Use 1H^1H- and 13C^{13}C-NMR to verify the benzyl, pyridinylmethyl, and urea moieties. Compare chemical shifts with analogous quinazolinone-urea derivatives .
  • Purity Assessment: High-resolution mass spectrometry (HRMS) for molecular ion validation and HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to confirm >95% purity .
  • Crystallography: Single-crystal X-ray diffraction (if crystallizable) resolves stereochemical ambiguities, as demonstrated for related urea-quinazolinone hybrids .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Kinase Inhibition Screening: Use enzymatic assays (e.g., ADP-Glo™ Kinase Assay) against tyrosine kinases (e.g., EGFR, VEGFR) at varying concentrations (1–100 µM). Compare IC50_{50} values with positive controls like gefitinib .
  • Antibacterial Activity: Perform broth microdilution assays against S. aureus and E. coli (MIC range: 0.5–128 µg/mL). Include time-kill studies to assess bactericidal vs. bacteriostatic effects .
  • Molecular Docking: Use AutoDock Vina to model interactions with kinase ATP-binding pockets or bacterial enzyme active sites (e.g., DNA gyrase) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Substituent Variation: Systematically modify the benzyl group (e.g., electron-withdrawing/-donating substituents) and pyridinylmethyl moiety (e.g., positional isomers). Assess impact on kinase inhibition or antibacterial potency .
  • In Silico Screening: Generate a virtual library of derivatives using ChemDraw® and prioritize candidates based on docking scores and ADMET predictions .
  • In Vitro Validation: Test top candidates in dose-response assays (e.g., 0.1–50 µM) to establish SAR trends. Use statistical tools (e.g., ANOVA) to identify significant structural contributors .

Q. How should contradictory data on substituent effects be addressed in SAR analysis?

Methodological Answer:

  • Hypothesis Testing: If a substituent enhances activity in kinase assays but reduces antibacterial efficacy, conduct follow-up studies (e.g., cellular permeability via Caco-2 assays) to identify confounding factors .
  • Meta-Analysis: Compare results across published analogs (e.g., 1-substituted-3-(4-oxoquinazolin-3-yl)ureas) to distinguish context-dependent effects .
  • Multivariate Analysis: Apply principal component analysis (PCA) to correlate physicochemical properties (logP, polar surface area) with bioactivity .

Q. What experimental strategies are recommended for assessing bioavailability and metabolic stability?

Methodological Answer:

  • Solubility and Permeability:
    • PAMPA Assay: Measure passive diffusion across artificial membranes at pH 6.5 and 7.4 .
    • Microsomal Stability: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • In Vivo Pharmacokinetics: Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodent models. Calculate AUC, Cmax_{max}, and t1/2_{1/2} .

Q. How can researchers integrate theoretical frameworks into mechanistic studies?

Methodological Answer:

  • Kinase Signaling Pathways: Link inhibitory activity to downstream pathways (e.g., MAPK/ERK) using Western blotting for phosphorylated targets .
  • Bacterial Resistance Models: Apply molecular dynamics simulations to predict mutations in target enzymes (e.g., β-lactamases) that may confer resistance .

Q. What formulation strategies improve the compound’s stability in aqueous solutions?

Methodological Answer:

  • pH Adjustment: Test buffered solutions (pH 4–8) to identify stability maxima. Use citrate (pH 4–5) or phosphate (pH 6–7) buffers .
  • Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) and reconstitute in DMSO for in vitro assays .

Q. How can advanced spectroscopic techniques resolve structural ambiguities?

Methodological Answer:

  • 2D-NMR: Utilize HSQC and HMBC to assign quaternary carbons and confirm urea linkage regiochemistry .
  • X-ray Photoelectron Spectroscopy (XPS): Characterize surface composition in solid-state formulations .

Q. What methodologies are suitable for studying the compound’s enzyme kinetics?

Methodological Answer:

  • Steady-State Kinetics: Measure initial reaction rates at varying substrate concentrations (0.1–10× Km_m). Plot Lineweaver-Burk curves to determine inhibition modality (competitive/non-competitive) .
  • Pre-incubation Experiments: Assess time-dependent inhibition by pre-incubating the compound with the enzyme before substrate addition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.